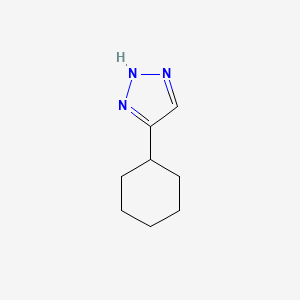
4-Cyclohexyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . The cyclohexyl group adds to the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1H-1,2,3-triazole typically involves “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction involves the cycloaddition of cyclohexyl azide with an alkyne under mild conditions, often in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput .
化学反应分析
Types of Reactions: 4-Cyclohexyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully hydrogenated triazole derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学研究应用
4-Cyclohexyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors, dyes, and photostabilizers.
作用机制
The mechanism of action of 4-Cyclohexyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s active site residues .
相似化合物的比较
1H-1,2,3-Triazole: The parent compound without the cyclohexyl group.
4-Phenyl-1H-1,2,3-triazole: A similar compound with a phenyl group instead of a cyclohexyl group.
1H-1,2,4-Triazole: An isomer with different nitrogen positioning in the ring.
Uniqueness: 4-Cyclohexyl-1H-1,2,3-triazole is unique due to its enhanced lipophilicity and stability conferred by the cyclohexyl group. This makes it more suitable for applications requiring membrane permeability and resistance to metabolic degradation .
属性
分子式 |
C8H13N3 |
|---|---|
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-cyclohexyl-2H-triazole |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h6-7H,1-5H2,(H,9,10,11) |
InChI 键 |
IDUCEXCVQDPRCM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


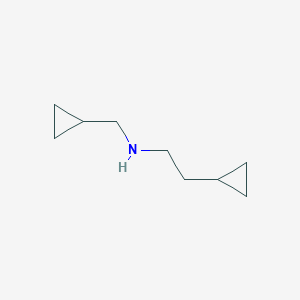
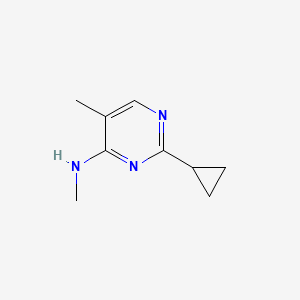
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
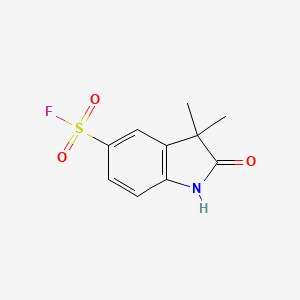
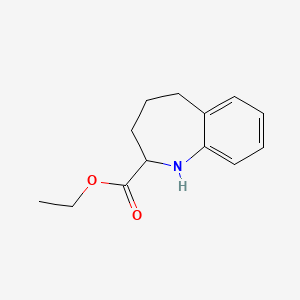
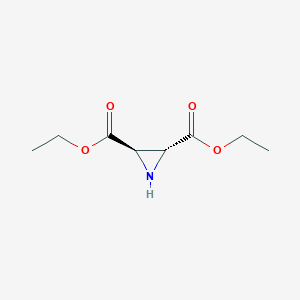
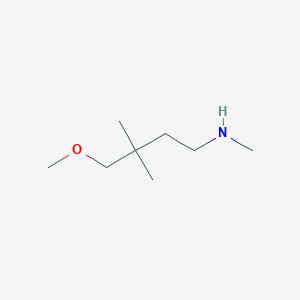
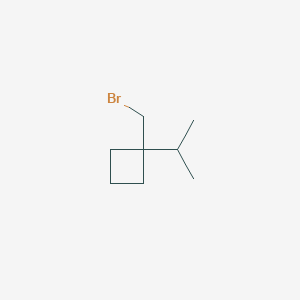
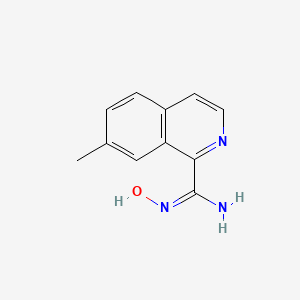
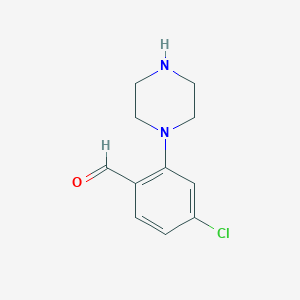
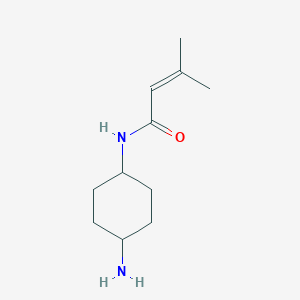
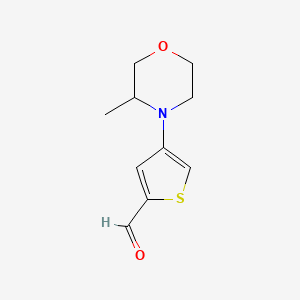

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
